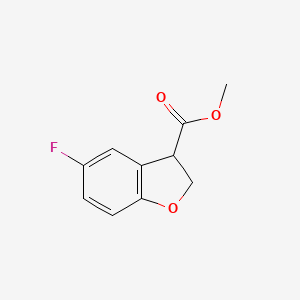

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate

Description

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H9FO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-4,8H,5H2,1H3 |

InChI Key |

ZOXRNCDTPJXOAI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1COC2=C1C=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and carboxylate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Heterocyclic Core

Methyl 6-fluoro-1-benzofuran-3-carboxylate (2c)

- Structure : Fully aromatic benzofuran with fluorine at the 6-position and a methyl ester at the 3-position.

- Physical Properties : Melting point of 63–65°C (white solid) .

- Key Differences : The fully aromatic benzofuran core increases rigidity and conjugation compared to the dihydro variant. This likely enhances UV absorption and thermal stability. The fluorine’s position (6- vs. 5-) may alter dipole moments and intermolecular interactions.

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

- Structure : Bromine replaces fluorine at the 5-position; ethyl ester instead of methyl.

- The ethyl ester group increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Methyl 5-fluoro-2-oxo-1,3-dihydroindole-3-carboxylate

- Structure : Indole core with a ketone group (2-oxo) and fluorine at the 5-position.

- Key Differences : The nitrogen-containing indole system enables hydrogen bonding and basicity, absent in benzofurans. The ketone introduces a reactive site for nucleophilic attack, altering reactivity profiles .

Physicochemical and Spectroscopic Properties

A comparative analysis of key properties is summarized below:

Stability and Reactivity

- Chemical Stability: The fluorine atom in the target compound likely improves resistance to oxidative degradation compared to non-fluorinated analogs. The dihydro core may be more prone to ring-opening reactions under acidic conditions than fully aromatic systems.

- Reactivity : The methyl ester group is susceptible to hydrolysis, a trait shared with ethyl esters but modulated by steric effects (methyl hydrolyzes faster than ethyl). Bromine in the ethyl 5-bromo derivative offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine is less reactive in such contexts .

Biological Activity

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Overview

The molecular formula of methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is with a molecular weight of approximately 196.17 g/mol. The presence of a fluorine atom at the 5-position of the benzofuran ring is critical for its biological interactions, enhancing both binding affinity and selectivity towards various molecular targets.

The biological activity of methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Preliminary studies indicate that this compound interacts with specific enzymes, potentially leading to therapeutic effects in antimicrobial and anticancer applications.

Key Mechanisms:

- Enzyme Modulation : The compound's structural features allow it to bind effectively to enzyme active sites, altering their activity.

- Cellular Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, showcasing promising Minimum Inhibitory Concentration (MIC) values.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These results suggest that methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate exhibits potent antibacterial and antifungal properties .

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies have indicated that it may induce cell death in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | GI50 (µM) |

|---|---|

| L363 (Multiple Myeloma) | 150–157 |

| MCF7 (Breast Cancer) | 104 |

These findings underscore the potential of methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate as a candidate for further development in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several derivatives of benzofuran compounds, including methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity.

- Anticancer Mechanisms : In vitro studies on L363 cells demonstrated that treatment with methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate resulted in a dose-dependent decrease in cell viability, suggesting a mechanism involving apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.